molecular formula C14H17N5O2 B4442629 N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B4442629
M. Wt: 287.32 g/mol
InChI Key: SLXLHQZBTJYTTF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with furan and pyrimidine groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the piperazine core: Starting with a piperazine derivative, the furan and pyrimidine groups can be introduced through nucleophilic substitution reactions.

    Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperazine derivatives: Compounds like N-(2-chloroethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide.

Uniqueness

This compound is unique due to the specific combination of furan, pyrimidine, and piperazine moieties, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(17-11-12-3-1-10-21-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h1-5,10H,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXLHQZBTJYTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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